molecular formula C20H23N3O3S2 B2710786 Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878123-91-2

Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2710786
CAS No.: 878123-91-2
M. Wt: 417.54
InChI Key: WRZFIGASLPIXLQ-UHFFFAOYSA-N
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Description

Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is an organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound, characterized by a complex arrangement of functional groups, is of particular interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic synthesis processes. One common synthetic route begins with the preparation of the pyrido[2,3-d]pyrimidine core. This is followed by functionalization with various substituents including the allyl, butylthio, and thienyl groups.

  • Step 1 Synthesis of Pyrido[2,3-d]pyrimidine Core: : This step often involves the cyclization of suitable precursors under acidic or basic conditions.

  • Step 2 Introduction of the Thienyl Group: : The thienyl group is usually introduced via a Suzuki coupling reaction using appropriate boronic acids.

  • Step 3 Addition of the Allyl Group: : This step can involve allylation reactions under mild conditions using allyl bromide or similar reagents.

  • Step 4 Attachment of the Butylthio Group: : This is achieved through a nucleophilic substitution reaction using butylthiol.

Industrial Production Methods

For industrial-scale production, the above synthetic steps are optimized for cost efficiency, yield, and scalability. Industrial production often involves continuous flow processes and the use of automated systems to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions, using agents such as lithium aluminium hydride, can convert the ketone group to an alcohol.

  • Substitution: : The compound's allyl and thio groups make it amenable to nucleophilic substitution reactions, where these groups can be replaced by other functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Nucleophiles: : Amines, thiols, and other nucleophiles can participate in substitution reactions.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Various substituted derivatives depending on the nucleophiles used.

Scientific Research Applications

Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several notable applications:

  • Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: : The compound's unique structure makes it a candidate for studying enzyme interactions and binding studies.

  • Medicine: : Potential therapeutic applications are explored, including anti-inflammatory and anticancer activities.

  • Industry: : Used in the development of materials with specific properties, such as optical or electronic properties.

Mechanism of Action

The mechanism of action of Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves interaction with specific molecular targets and pathways:

  • Molecular Targets: : Enzymes, receptors, and proteins involved in cellular signaling pathways.

  • Pathways Involved: : The compound can modulate pathways such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

When compared to similar compounds, Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups and structural motifs.

Similar Compounds

  • 2-(Butylthio)-4-oxo-5-(2-thienyl)-pyrimidines: : Similar backbone but lacks the allyl and tetrahydropyrido extensions.

  • Allyl 2-(thioalkyl)-pyrido[2,3-d]pyrimidines: : Shares the allyl group and thioalkyl substitution but differs in core structure.

Conclusion

This compound is a compound of significant scientific interest due to its complex structure and versatile reactivity It holds promise in various fields of research, from chemistry and biology to medicine and industry

Biological Activity

Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a pyrimidine core with various substituents including an allyl group, a butylthio moiety, and a thienyl group. This unique arrangement enhances its interaction with biological targets. The molecular formula is C20H23N3O3S2C_{20}H_{23}N_{3}O_{3}S_{2} with a molecular weight of 417.5 g/mol .

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities. Notable findings include:

  • Antitumor Properties : Compounds within this class have demonstrated antitumor activity in several studies. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Similar pyrido[2,3-d]pyrimidines have been reported to inhibit key enzymes involved in cancer metabolism .
  • Antimicrobial Activity : Some studies suggest that the compound may exhibit antimicrobial properties against specific pathogens. The thienyl group is known to enhance the antibacterial activity of related compounds .

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with DNA : Similar compounds have been shown to intercalate into DNA strands, disrupting replication processes.
  • Inhibition of Signal Transduction Pathways : The compound may interfere with various signaling pathways crucial for cell survival and proliferation.
  • Induction of Oxidative Stress : The presence of sulfur and thienyl groups can contribute to the generation of reactive oxygen species (ROS), leading to cellular damage in cancer cells .

Comparative Analysis

The table below summarizes the biological activities of this compound compared to structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
Allyl 2-(butylthio)-7-methyl...Pyrimidine core with allyl and thienyl groupsAntitumor, enzyme inhibition
Thieno[2,3-d]pyrimidine derivativesSimilar heterocyclic structureAntitumor properties
Pyrido[2,3-d]pyrimidinesVariations in substituentsEnzyme inhibitors
7-Methyl derivativesMethyl substitution at position 7Enhanced bioactivity

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Cancer Treatment : A study demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells .
  • Antimicrobial Trials : In vitro trials showed that related compounds exhibited potent activity against resistant strains of bacteria and fungi .

Properties

IUPAC Name

prop-2-enyl 2-butylsulfanyl-7-methyl-4-oxo-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-4-6-10-28-20-22-17-16(18(24)23-20)15(13-8-7-11-27-13)14(12(3)21-17)19(25)26-9-5-2/h5,7-8,11,15H,2,4,6,9-10H2,1,3H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZFIGASLPIXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CS3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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